Meletimide

Descripción

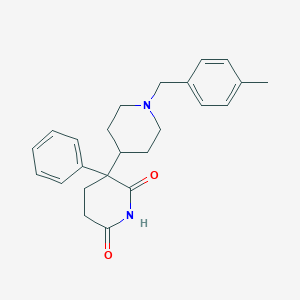

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

14745-50-7 |

|---|---|

Fórmula molecular |

C24H28N2O2 |

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C24H28N2O2/c1-18-7-9-19(10-8-18)17-26-15-12-21(13-16-26)24(20-5-3-2-4-6-20)14-11-22(27)25-23(24)28/h2-10,21H,11-17H2,1H3,(H,25,27,28) |

Clave InChI |

YFBSRLFXFGHCCG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |

SMILES canónico |

CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Synthetic Strategies and Chemical Pathway Elucidation for Meletimide

Classical and Modern Approaches to Meletimide Synthesis

A definitive, published multi-step synthesis and the corresponding reaction mechanisms specifically for this compound are not available in the current body of scientific literature. However, the synthesis of the core piperidine-2,6-dione scaffold and related 3,4-disubstituted analogues has been reported, offering a theoretical framework for its potential synthesis.

Multi-Step Synthetic Routes and Reaction Mechanisms

Hypothetically, the synthesis of this compound would likely involve the construction of the 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione core, followed by the N-alkylation of the piperidine (B6355638) nitrogen with a 4-methylbenzyl group.

A plausible, though unconfirmed, synthetic approach could involve a Michael addition reaction. This would likely see a derivative of phenylacetic acid react with a suitable Michael acceptor, such as a substituted acrylamide, to form a glutarimide (B196013) precursor. Cyclization of this intermediate would then yield the piperidine-2,6-dione ring. The 4-piperidinyl substituent would need to be introduced, possibly through the use of a protected 4-piperidone (B1582916) derivative in an early stage of the synthesis.

Another general approach to piperidine-2,6-diones involves the reaction of glutaric anhydride (B1165640) with a primary amine. For this compound, this would require a pre-formed and suitably protected 4-(3-phenyl-2,6-dioxopiperidin-3-yl)piperidine, which itself would require a multi-step synthesis.

Stereoselective Synthesis Methodologies

Given that this compound possesses a chiral center at the C3 position of the piperidine-2,6-dione ring, stereoselective synthesis would be crucial for obtaining enantiomerically pure forms of the compound. While no stereoselective synthesis of this compound has been reported, general strategies for achieving stereoselectivity in the synthesis of substituted piperidines could be applied. These might include the use of chiral auxiliaries, asymmetric catalysis, or the separation of enantiomers from a racemic mixture using chiral chromatography or diastereomeric salt resolution nih.gov. For instance, in the synthesis of related 3-substituted piperidine-2,6-diones, the separation of enantiomers has been achieved using HPLC with a chiral stationary phase nih.gov.

Development of Advanced Methodologies for this compound Analogues and Derivatives

The development of analogues and derivatives of this compound would be contingent on a robust and flexible synthetic route to the parent molecule. While specific methodologies for this compound analogues are not described, general principles of medicinal chemistry and organic synthesis can be inferred.

Rational Design Principles for Structural Modification

The rational design of this compound analogues would likely focus on modifying the phenyl and 4-methylphenyl substituents, as well as the piperidine and piperidine-2,6-dione rings. Modifications could include the introduction of various functional groups to probe structure-activity relationships, improve potency, alter pharmacokinetic properties, or reduce off-target effects. For example, in related series of piperidine derivatives, modifications at the phenyl ring have been shown to significantly impact biological activity.

Combinatorial Chemistry and High-Throughput Synthesis for Libraries of this compound Derivatives

Should a viable synthetic route for this compound be established, combinatorial chemistry and high-throughput synthesis could be employed to generate libraries of related compounds. This would likely involve parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks. For instance, a library of analogues could be generated by reacting a common 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione intermediate with a variety of substituted benzyl (B1604629) halides.

Exploration of Sustainable and Efficient Synthetic Routes for Academic Research

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For the synthesis of piperidine-2,6-dione derivatives, sustainable approaches could include the use of greener solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions such as microwave-assisted synthesis rasayanjournal.co.in. While no specific sustainable synthesis of this compound has been reported, the broader field of piperidine synthesis is seeing a shift towards more environmentally benign methods. This includes the development of one-pot reactions and the use of renewable starting materials.

Scale-Up Considerations in Chemical Synthesis Research for Preclinical Supply

The transition from a laboratory-scale synthesis of a promising drug candidate to a robust process capable of producing preclinical supplies is a critical and often challenging phase in pharmaceutical development. For a complex heterocyclic compound such as this compound, which features a substituted piperidine-2,6-dione core, this scale-up process requires meticulous planning and execution to ensure the safe, efficient, and reproducible production of the active pharmaceutical ingredient (API). The primary objective is to develop a manufacturing process that is not only high-yielding and cost-effective but also consistently delivers this compound of the required purity and quality for toxicological and other preclinical studies.

A key initial step in the scale-up for preclinical supply is the evaluation and potential redesign of the initial medicinal chemistry route. pharmtech.compharmafeatures.com Laboratory-scale syntheses are often designed for speed and versatility to generate a wide array of analogues for initial screening, and may employ reagents and techniques that are not practical or safe for larger-scale production. pharmtech.com For a molecule with the structural complexity of this compound, this could involve multi-step linear sequences with chromatographic purifications after each step, which are inefficient and generate significant waste on a larger scale.

Route Scouting and Process Optimization

The selection of appropriate raw materials and reagents is paramount during scale-up. allfordrugs.com Materials should be readily available from reliable suppliers and meet stringent quality specifications to ensure batch-to-batch consistency. allfordrugs.com Furthermore, potentially hazardous reagents used in the initial synthesis must be replaced with safer and more environmentally friendly alternatives. pharmtech.compharmtech.com

Process optimization studies are conducted to define the critical process parameters (CPPs) that have the most significant impact on the reaction's yield, purity, and reproducibility. allfordrugs.comneulandlabs.com These parameters can include temperature, pressure, reaction time, and the stoichiometry of reactants and catalysts. Design of Experiments (DoE) is a powerful statistical tool often employed at this stage to systematically investigate the effects of multiple parameters and their interactions, allowing for the identification of an optimal and robust operating range. neulandlabs.com

The following interactive table illustrates a hypothetical comparison of different synthetic routes for a key intermediate in this compound synthesis, highlighting the types of data that would be evaluated during the route scouting phase.

| Parameter | Route A (Linear) | Route B (Convergent) | Route C (Flow Chemistry) |

| Number of Steps | 8 | 5 | 4 |

| Overall Yield (%) | 15 | 35 | 45 |

| Process Mass Intensity (PMI) | 250 | 100 | 75 |

| Use of Hazardous Reagents | High | Low | Medium |

| Chromatographic Purifications | 4 | 1 | 0 |

| Estimated Cost of Goods ($/kg) | 5000 | 2000 | 1500 |

Impurity Profiling and Control

A thorough understanding of the impurity profile of the synthesized this compound is crucial for ensuring its safety and for meeting regulatory requirements. pharmafeatures.compharmtech.com During scale-up, new or previously undetected impurities may emerge due to changes in reaction conditions or the introduction of new raw materials. pharmafeatures.comneulandlabs.com Analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are developed and validated to detect, identify, and quantify these impurities.

Once identified, a strategy for controlling each impurity must be developed. This may involve modifying the synthetic process to prevent the formation of the impurity, introducing additional purification steps to remove it, or demonstrating that it is present at a level that is safe and does not impact the efficacy of the drug.

The interactive table below provides a hypothetical example of the results from a process optimization study aimed at minimizing a critical impurity in the final step of this compound synthesis.

| Experiment | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) | Impurity X Level (%) |

| 1 | 80 | 12 | 1.0 | 85 | 1.5 |

| 2 | 100 | 12 | 1.0 | 92 | 0.8 |

| 3 | 100 | 24 | 1.0 | 90 | 1.2 |

| 4 | 100 | 12 | 0.5 | 88 | 0.9 |

| 5 (Optimized) | 100 | 18 | 0.75 | 95 | <0.5 |

Emerging Technologies in Scale-Up Synthesis

To address some of the challenges associated with traditional batch manufacturing, the pharmaceutical industry is increasingly exploring the use of continuous flow chemistry for the synthesis of APIs. beilstein-journals.orgnih.gov Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology can offer several advantages over batch processing, including improved heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for higher yields and purities. beilstein-journals.org For a complex synthesis like that of this compound, a multi-step continuous flow process could potentially streamline production and reduce the manufacturing footprint.

Molecular Pharmacology and Receptor Interaction Studies of Meletimide

Identification and Characterization of Meletimide's Molecular Targets

This compound has been identified as a powerful anticholinergic agent. Its primary molecular targets are muscarinic acetylcholine (B1216132) receptors, where it acts as a nonselective antagonist. wikidata.org Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), each exhibiting distinct tissue distribution and signaling pathways. nih.govmdpi.com M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to phospholipase C activation and increased intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylate cyclase and regulating ion channels. nih.govnih.gov

In Vitro Receptor Binding Assays for Cholinergic Receptors

In vitro receptor binding assays are fundamental to characterizing the interaction between a ligand and its receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes expressing the receptor) and then quantifying the bound radioactivity to determine receptor-ligand affinity and receptor concentration. ics.org For cholinergic receptors, particularly muscarinic subtypes, radioligands such as [3H]N-methylscopolamine ([3H]NMS) are commonly used to measure binding affinities. nih.govjustintimemedicine.com

While this compound is known to be a muscarinic antagonist, detailed quantitative data, such as specific dissociation constants (K_d) or inhibition constants (K_i) for this compound across all five muscarinic receptor subtypes (M1-M5) from publicly available, detailed research findings, are not extensively documented. General studies on muscarinic antagonists often show varying affinities across subtypes, with some compounds exhibiting modest selectivity. bmglabtech.com

Ligand-Receptor Kinetic and Thermodynamic Analysis

For this compound, specific detailed kinetic and thermodynamic data, such as precise on-rates and off-rates, are not widely available in public scientific literature. However, as a competitive antagonist, its interaction with muscarinic receptors would theoretically involve a reversible binding process, where the drug competes directly with the endogenous neurotransmitter acetylcholine for the orthosteric binding site. nih.gov

Functional Antagonist/Agonist Profiling in Isolated Systems

Functional profiling assesses a compound's ability to elicit or block a biological response in isolated systems, such as cell lines or isolated tissues. For muscarinic receptors, functional assays often measure downstream signaling events like calcium flux or adenylate cyclase activity following G protein activation. nih.govplos.org Agonists would activate these pathways, while antagonists would inhibit agonist-induced responses. ebi.ac.uk

Mechanistic Elucidation of Anticholinergic Activity

This compound's anticholinergic activity is primarily attributed to its antagonistic action at muscarinic receptors. wikidata.org

Competitive vs. Non-Competitive Antagonism Studies

This compound has been explicitly identified as a competitive antagonist of muscarinic receptors. wikidata.org In competitive antagonism, the antagonist binds reversibly to the same orthosteric site as the endogenous agonist (acetylcholine). nih.govfrontiersin.org This means that increasing the concentration of the agonist can overcome the antagonist's effect, shifting the agonist's dose-response curve to the right without reducing the maximum response. ebi.ac.ukfrontiersin.org This contrasts with non-competitive antagonism, where the antagonist either binds irreversibly to the active site or to an allosteric site, leading to a reduction in the maximum possible response of the agonist. ebi.ac.ukfrontiersin.org The competitive nature of this compound's interaction with muscarinic receptors is a defining characteristic of its mechanism of action.

Allosteric Modulation Investigations

Allosteric modulation involves ligands binding to a site distinct from the orthosteric (primary) binding site, thereby altering the receptor's conformation and modulating the binding or action of the orthosteric ligand. nih.gov Allosteric modulators can be positive (increasing affinity/efficacy), negative (decreasing affinity/efficacy), or neutral. This mechanism offers a more nuanced way to tune receptor activity. justintimemedicine.com

While allosteric modulation is a well-studied phenomenon for muscarinic receptors, nih.govnih.gov there is no publicly available detailed research specifically describing this compound as an allosteric modulator or investigating its potential allosteric interactions with muscarinic receptors. Its classification as a competitive antagonist suggests its primary interaction is at the orthosteric site. wikidata.org

Analysis of Downstream Signaling Pathways and Cellular Responses

Detailed research findings specifically elucidating the downstream signaling pathways and cellular responses modulated by this compound are not extensively documented in the publicly accessible scientific literature. While the compound is noted for its anticholinergic activity, implying interaction with acetylcholine receptors, the precise cascade of intracellular events following its binding remains to be thoroughly characterized. hodoodo.com

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Second Messenger System Modulation

Second messengers are intracellular signaling molecules that relay and amplify signals received by cell-surface receptors, leading to physiological changes at the cellular level. nih.govwikipedia.org Common second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). nih.govwikipedia.orgnih.gov These molecules are synthesized or released in response to receptor-ligand interactions and subsequently modulate the activity of various intracellular targets, such as protein kinases. nih.govnih.gov While anticholinergic agents are known to impact second messenger systems, for instance, by modulating adenylyl cyclase or phospholipase C activity, specific experimental data demonstrating how this compound influences these second messenger systems or the resulting biochemical cascades is not provided in the current literature. youtube.com Thus, the precise modulation of second messenger systems by this compound requires further dedicated investigation.

Receptor Subtype Selectivity and Off-Target Binding Profiling

Understanding a compound's receptor subtype selectivity and off-target binding profile is crucial for characterizing its pharmacological specificity and potential for unintended effects. sermonzone.netfhir.org Receptor selectivity refers to a drug's differential affinity for various receptor subtypes, aiming to minimize off-target actions. sermonzone.net Off-target binding profiling involves assessing a compound's interactions with a broad panel of biological targets beyond its primary intended target. fhir.orgozmosi.com While this compound is described as a powerful anticholinergic agent, information regarding its specific selectivity among different acetylcholine receptor subtypes (e.g., M1, M2, M3, M4, M5 muscarinic receptors) or its comprehensive off-target binding profile across a wider range of biological targets is not detailed in the available search results. hodoodo.com Such profiling is essential for a complete understanding of this compound's pharmacological landscape.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Meletimide Analogues

Design and Synthesis of Focused Meletimide Libraries for SAR Studies

The design and synthesis of focused chemical libraries are critical steps in SAR investigations. This process typically involves creating a series of this compound analogues where specific parts of the molecule are systematically altered. Common strategies include varying substituents at different positions, modifying ring systems, or exploring bioisosteric replacements. The goal is to generate a diverse set of compounds that can probe the structural requirements for optimal activity and selectivity. While the general principles of library design are well-established in medicinal chemistry, specific details regarding the design and synthesis of focused this compound libraries for SAR studies are not readily accessible in publicly available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that relate a compound's chemical structure to its biological activity. These models enable the prediction of the activity of new, untested compounds, thereby guiding the design of more potent and selective analogues. For this compound, specific QSAR models or their underlying datasets are not widely published or accessible in the public domain.

QSAR modeling employs various computational approaches. Ligand-based approaches rely on the properties of known active compounds to infer the structural requirements for activity. This can involve pharmacophore modeling, which identifies the essential 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding, or the use of 2D and 3D molecular descriptors that quantify various aspects of molecular structure and properties. Structure-based approaches, on the other hand, utilize the three-dimensional structure of the biological target (e.g., the anticholinergic receptor) to predict how compounds will interact with it. Techniques such as molecular docking simulate the binding of ligands to the receptor, and molecular dynamics simulations can provide insights into the flexibility of both the ligand and the receptor during binding. In the absence of specific this compound-related QSAR studies, these general methodologies would be applied to understand and predict its activity.

The development of a QSAR predictive model typically involves several stages: data collection and curation, calculation of molecular descriptors, selection of relevant descriptors, and the application of statistical or machine learning methods (e.g., multiple linear regression, neural networks) to build the model. Model validation is crucial to ensure its reliability and predictive power. This involves internal validation (e.g., cross-validation) and external validation using an independent test set of compounds not used during model training. Performance metrics such as R-squared (R²), Q-squared (Q²), and Root Mean Squared Error (RMSE) are commonly used to assess model quality. While these are standard practices in QSAR, specific details on the development and validation of predictive models for this compound's activity are not publicly available.

Conformational Analysis and Stereochemical Impact on Biological Activity

Conformational analysis investigates the three-dimensional shapes a molecule can adopt due to rotation around single bonds, and the relative energies of these conformers. The specific conformation adopted by a ligand upon binding to its biological target is critical for its activity. Stereochemistry, which deals with the spatial arrangement of atoms in molecules, also plays a pivotal role in biological activity. Different stereoisomers (e.g., enantiomers or diastereomers) of a compound can exhibit vastly different pharmacological profiles, including potency, selectivity, and even toxicity, due to differential interactions with chiral biological receptors. For this compound, specific studies detailing its conformational preferences or the impact of its stereochemistry on its anticholinergic activity are not widely reported in the public domain.

Influence of Substituents on Receptor Binding and Functional Efficacy

Preclinical Pharmacological Investigation of Meletimide Non Clinical Focus

Mechanistic Investigations into Potential Off-Target Effects (Beyond Safety/Toxicity Profiles)

Off-target effects refer to unintended biological interactions of a compound beyond its primary intended target. These effects can arise from a compound binding to other receptors, inhibiting enzymes not directly related to its primary mechanism of action, or perturbing cellular pathways in unforeseen ways. studysmarter.co.uknih.govyoutube.comwikipedia.org Understanding these mechanisms is crucial for a comprehensive pharmacological profile.

Specific mechanistic investigations into potential off-target effects of Meletimide, beyond its known anticholinergic activity, are not detailed in the provided search results.

Receptor Cross-Reactivity and Enzyme Inhibition Studies

Receptor cross-reactivity occurs when a compound interacts with receptors other than its primary target, while enzyme inhibition studies assess a compound's ability to block the activity of various enzymes. wikipedia.orgdovepress.comnih.gov These studies are fundamental in characterizing the selectivity and specificity of a compound. This compound has been broadly mentioned as a bioactive agent and an enzyme inhibitor in a patent. google.com However, specific data tables or detailed research findings outlining the particular receptors with which this compound exhibits cross-reactivity or the specific enzymes it inhibits, along with their respective inhibition constants (e.g., IC50 values), are not available in the provided information.

Cellular Pathway Perturbation Analysis

Specific research detailing how this compound perturbs cellular pathways, including data tables or detailed analyses of affected pathways, is not present in the provided search results.

Proof-of-Concept Studies in Preclinical Disease Models

Proof-of-concept studies in preclinical disease models are conducted to assess the feasibility and potential efficacy of a compound in a relevant biological system before human clinical trials. These studies often involve in vitro and in vivo models that mimic human disease conditions to evaluate a drug's biological effects and predict its therapeutic efficacy. transcurebioservices.comcrisprmedicinenews.comcrownbio.comgubra.dk this compound is known as a powerful anticholinergic agent with both peripheral and central actions. ncats.io However, specific detailed research findings or data tables from proof-of-concept studies investigating the efficacy of this compound in particular preclinical disease models are not available in the provided information.

Advanced Computational and Theoretical Chemistry Applications for Meletimide

Quantum Chemical Calculations of Meletimide Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which dictates their chemical and physical properties. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide detailed information about electron distribution, energy levels, and molecular orbitals.

Ab initio methods, meaning "from first principles," derive solutions directly from quantum mechanics without empirical parameters, relying only on fundamental physical constants mdpi.com. Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method that investigates the electronic structure of many-body systems, including atoms and molecules arxiv.org. DFT focuses on the electron density rather than complex many-electron wavefunctions, making it computationally more efficient for larger systems while maintaining a high level of accuracy arxiv.orgdiva-portal.org.

For this compound, DFT and ab initio calculations could be employed to:

Analyze Molecular Orbitals : Identify and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier molecular orbitals are crucial for predicting chemical reactivity diva-portal.orgozmosi.com. A smaller HOMO-LUMO gap generally indicates higher reactivity diva-portal.orgozmosi.com.

Calculate Electrostatic Potential : Map the electrostatic potential around the molecule, revealing regions of positive and negative charge, which are indicative of potential sites for electrophilic and nucleophilic attack ozmosi.com.

Predict Spectroscopic Properties : Simulate UV-Vis, IR, and NMR spectra based on the calculated electronic structure and vibrational modes, aiding in experimental characterization mdpi.com.

Illustrative Data Table: Hypothetical Electronic Properties of this compound (Example) (Note: This table is illustrative and contains no actual data for this compound, as specific computational results were not found in the search.)

| Property | Value (Hypothetical) | Unit | Method (Illustrative) |

| HOMO Energy | -5.5 | eV | DFT (B3LYP/6-31G(d,p)) |

| LUMO Energy | -1.2 | eV | DFT (B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | 4.3 | eV | DFT (B3LYP/6-31G(d,p)) |

| Dipole Moment | 3.2 | Debye | DFT (B3LYP/6-31G(d,p)) |

| Total Electronic Energy | -1234.56 | Hartree | DFT (B3LYP/6-31G(d,p)) |

The electronic structure derived from quantum chemical calculations is directly linked to a molecule's reactivity and stability. Key parameters used for these predictions include:

HOMO-LUMO Gap : As mentioned, a smaller energy gap between HOMO and LUMO often correlates with higher reactivity, as it requires less energy for electron excitation or transfer diva-portal.orgozmosi.com. Conversely, a large gap suggests high stability diva-portal.org.

Reaction Pathways and Transition States : Quantum chemical calculations can map out potential energy surfaces for chemical reactions, identifying transition states and activation energies. This allows for the prediction of reaction mechanisms and rates, and helps determine the most favorable reaction pathways nih.gov.

Conformational Stability : By calculating the Gibbs free energy of different conformers, the most stable molecular geometries can be identified mdpi.com. Negative Gibbs free energy values indicate spontaneous formation of conformers mdpi.com.

Illustrative Data Table: Hypothetical Reactivity and Stability Parameters for this compound (Example) (Note: This table is illustrative and contains no actual data for this compound, as specific computational results were not found in the search.)

| Parameter | Value (Hypothetical) | Unit | Interpretation (Illustrative) |

| Global Hardness | 2.15 | eV | Higher value indicates lower reactivity |

| Electrophilicity Index | 1.89 | eV | Indicates electron-accepting tendency |

| Gibbs Free Energy (Conformer 1) | -150.2 | kcal/mol | Relative stability of a specific conformer |

| Gibbs Free Energy (Conformer 2) | -148.7 | kcal/mol | Indicates Conformer 1 is more stable than Conformer 2 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations extend the understanding of molecular behavior by simulating the time-dependent evolution of a system at an atomic level youtube.comnih.gov. These simulations are crucial for studying the dynamic nature of molecules and their interactions within complex environments, such as biological systems youtube.comnih.govnih.gov.

Ligand-protein docking is a computational technique used to predict the optimal binding pose and orientation of a small molecule (ligand) like this compound within the binding site of a protein receptor or enzyme diva-portal.org. This method is widely employed in pharmaceutical research for virtual screening of large chemical databases to identify potential drug candidates diva-portal.org.

For this compound, if a biological target were hypothesized, docking simulations could:

Predict Binding Poses : Determine the most probable three-dimensional arrangements of this compound within a protein's active site diva-portal.org.

Estimate Binding Affinity (Scoring) : Assign a score to each predicted pose, which serves as an estimate of the binding strength nih.gov. While docking scores are not always precise for quantitative binding affinity, they are useful for ranking potential ligands nih.govlammps.org.

Identify Key Interactions : Highlight specific amino acid residues of the protein that interact with this compound through hydrogen bonds, hydrophobic interactions, or electrostatic forces, providing insights into the molecular basis of binding scispace.com.

Molecular dynamics simulations track the movement of atoms and molecules over time by numerically solving Newton's equations of motion youtube.comnih.gov. When applied to biological environments, MD simulations can provide detailed insights into conformational changes, flexibility, and interactions of a molecule within a solvent, membrane, or protein complex youtube.comnih.govnih.govscispace.com.

For this compound, MD simulations could be used to:

Study Conformational Changes : Observe how this compound's shape and flexibility change over time in a simulated physiological environment.

Analyze Solvent Interactions : Investigate how this compound interacts with water molecules or other solvent components, which is crucial for understanding solubility and bioavailability scispace.com.

Explore Membrane Permeation : If this compound is intended to cross biological membranes, MD simulations can model its diffusion and interaction with lipid bilayers nih.gov.

Characterize Protein-Ligand Complex Stability : If this compound is docked to a protein, MD simulations can assess the stability of the complex over time, observing how the ligand maintains its binding pose and the dynamics of the protein-ligand interface scispace.com.

Free Energy Perturbation (FEP) is an advanced alchemical method used to calculate the binding free energy of a ligand to a protein with high accuracy nih.gov. Unlike simple scoring functions in docking, FEP directly calculates the free energy difference between two states (e.g., ligand unbound and ligand bound), providing a more rigorous thermodynamic measure of binding affinity nih.govlammps.org.

For this compound, FEP calculations could:

Quantify Binding Affinity : Provide a precise estimate of the binding free energy (ΔG) for this compound interacting with a specific target protein nih.gov. This is critical for prioritizing compounds in drug discovery, with results often falling within 1 kcal/mol of experimental data nih.gov.

Evaluate Ligand Modifications : Predict how small chemical modifications to this compound's structure would affect its binding affinity, guiding lead optimization efforts nih.gov.

Illustrative Data Table: Hypothetical Binding Affinity of this compound (Example) (Note: This table is illustrative and contains no actual data for this compound, as specific computational results were not found in the search.)

| Target Protein (Hypothetical) | Binding Free Energy (ΔG) | Unit | Method (Illustrative) |

| Protein X | -8.5 | kcal/mol | FEP |

| Protein Y | -6.2 | kcal/mol | FEP |

Analytical Methodologies for Meletimide Quantification and Characterization

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for elucidating the atomic structure and composition of organic molecules, including complex compounds like Meletimide measurlabs.com. This non-destructive technique provides detailed information regarding functional groups and their relative spatial arrangements within the molecule measurlabs.comrsc.org.

Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed for structural analysis measurlabs.com. In ¹H NMR, the number of distinct signals indicates the number of chemically unique hydrogen environments, while the integration of these signals provides the relative number of protons in each environment rsc.orgyoutube.com. Chemical shifts, measured in parts per million (ppm), are influenced by the electronic environment around the nuclei, with electronegative atoms and unsaturated groups causing deshielding and shifting signals downfield youtube.comlibretexts.org. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) offer crucial information about the connectivity of adjacent atoms libretexts.org.

For a molecule like this compound (C24H28N2O2), which contains aromatic rings, aliphatic chains, and nitrogen and oxygen atoms, NMR spectroscopy would reveal distinct signals corresponding to:

Aromatic protons/carbons: Typically found in the 6-9 ppm range for protons and 120-140 ppm for carbons, indicating the phenyl and methylphenyl moieties youtube.com.

Aliphatic protons/carbons: Signals from the piperidine (B6355638) rings and other alkyl chains would appear in the upfield region (0-5 ppm for protons, 10-70 ppm for carbons) youtube.com.

Protons/carbons adjacent to nitrogen or oxygen: These would exhibit characteristic shifts due to the electronegativity of these atoms, typically deshielding nearby nuclei youtube.com.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence), are particularly useful for larger and more complex molecules measurlabs.comnih.gov. These experiments provide through-bond and through-space correlations, enabling the complete assignment of complex spectra and confirmation of the molecule's three-dimensional conformation measurlabs.com.

Table 1: Typical NMR Spectral Features for Functional Groups Relevant to this compound

| Functional Group/Environment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.5 | 120 - 140 |

| Aliphatic CH, CH₂, CH₃ | 0.5 - 2.5 | 10 - 50 |

| CH₂ adjacent to N | 2.0 - 3.5 | 40 - 60 |

| C=O (Imide) | - | 165 - 180 |

| Quaternary carbons (e.g., C attached to multiple rings) | - | 40 - 70 |

Note: These are typical ranges. Actual shifts may vary based on specific molecular environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a chemical compound by measuring the interaction of infrared radiation with matter libretexts.orgwikipedia.org. Different functional groups absorb IR radiation at characteristic frequencies, corresponding to specific molecular vibrations libretexts.orgspecac.com. The resulting IR spectrum provides a unique "fingerprint" for each molecule libretexts.orgdb-thueringen.de.

For this compound, key functional groups and their expected IR absorption bands would include:

Carbonyl (C=O) stretches: this compound contains a piperidine-2,6-dione moiety, which is a cyclic imide. Imides are characterized by strong C=O stretching bands spectroscopyonline.com. Cyclic imides typically exhibit two strong carbonyl absorptions due to asymmetric and symmetric stretching modes, generally in the range of 1650-1750 cm⁻¹ spectroscopyonline.com.

C-H stretches: Aliphatic C-H stretching vibrations would appear in the 2800-3000 cm⁻¹ region. Aromatic C-H stretches are typically observed above 3000 cm⁻¹ specac.com.

C=C aromatic stretches: Bands indicative of aromatic rings would be present in the 1450-1600 cm⁻¹ region specac.com.

C-N stretches: These typically appear in the 1020-1200 cm⁻¹ range specac.com.

The region of the spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying functional groups, while the "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule and can be used for confirmation or to elaborate on structural elements libretexts.orgspecac.com. IR spectroscopy is a non-destructive method suitable for both qualitative and quantitative analysis libretexts.orgdb-thueringen.de.

Table 2: Typical IR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| Imide C=O | 1650 - 1750 (two bands) | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | 2800 - 3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Variable |

| C-N | 1020 - 1200 | Medium |

Note: These are typical ranges. Actual frequencies may vary based on specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption or transmission of discrete wavelengths of ultraviolet or visible light by a sample technologynetworks.comazooptics.com. This technique is widely used for the identification and quantification of compounds, as well as for determining concentration and identifying chromophores technologynetworks.comazooptics.commt.comresearchgate.net. The absorption of light in the UV-Vis region results from electronic transitions within the molecule azooptics.com.

This compound, possessing aromatic rings (phenyl and methylphenyl groups), contains chromophores that will exhibit characteristic absorption in the UV region. The maximum absorbance wavelength (λmax) and the intensity of absorption are unique to the compound and its electronic structure azooptics.com. The Beer-Lambert law dictates that absorbance is directly proportional to the concentration of the absorbing species, enabling quantitative analysis azooptics.comresearchgate.net. UV-Vis spectroscopy can also be utilized to assess the purity of a drug substance mt.com.

Table 3: General UV-Vis Spectral Characteristics for Aromatic Compounds

| Chromophore Type | Typical λmax Range (nm) |

| Benzene (basic) | 200 - 260 |

| Substituted Benzene | 250 - 280 (red-shifted) |

| Conjugated systems | > 200 (depending on extent of conjugation) |

Note: Specific λmax for this compound would depend on the exact electronic environment and conjugation within its aromatic and imide systems.

Advanced Bioanalytical Methodologies for Preclinical Samplesyoutube.com

Bioanalytical methodologies are essential for the quantitative determination of drugs, metabolites, and biomarkers in complex biological matrices, playing a critical role in preclinical studies for evaluating pharmacokinetics (PK), toxicokinetics (TK), bioavailability, and bioequivalence pnrjournal.comrfppl.co.inprecisionformedicine.com.

Sample Preparation Strategies for Biological Matrices

The complexity of biological matrices such as whole blood, plasma, serum, urine, and tissues presents significant challenges for direct analysis due to the presence of interfering compounds like proteins, lipids, and salts pnrjournal.comrfppl.co.inijpsjournal.comyoutube.com. Therefore, robust sample preparation is a crucial step to remove these interferences, extract the analyte of interest (this compound in this context), and enhance the performance of the analytical system pnrjournal.comrfppl.co.inijpsjournal.comtaylorfrancis.com. The primary objective is to obtain a clean sample suitable for injection into the analytical instrument rfppl.co.intaylorfrancis.com.

Commonly employed sample preparation techniques in bioanalysis include:

Protein Precipitation (PP): This is a rapid and straightforward method often used for plasma, serum, or whole blood samples rfppl.co.inijpsjournal.comyoutube.com. It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant youtube.com.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility and partitioning equilibrium between two immiscible liquid phases (typically an aqueous biological sample and an organic solvent) rfppl.co.inijpsjournal.comjgtps.com. It is a simple, rapid, and relatively cost-effective technique rfppl.co.in.

Solid-Phase Extraction (SPE): SPE offers enhanced selectivity and sensitivity by allowing the analyte to interact with a specific sorbent material in a cartridge, while interferences are washed away ijpsjournal.comtaylorfrancis.comjgtps.com. The process typically involves conditioning the sorbent, loading the sample, washing to remove impurities, and finally eluting the purified analyte ijpsjournal.com.

Ultrafiltration (UF): This technique is used for size-based separation and concentration of biomolecules, often employed to remove larger proteins or macromolecules from the sample containing the smaller analyte ijpsjournal.com.

The selection of the appropriate sample preparation method for this compound would depend on its physicochemical properties (e.g., polarity, solubility) and the specific biological matrix, aiming to minimize matrix effects and maximize analyte recovery and stability ijpsjournal.comyoutube.comsannova.net.

Automation and High-Throughput Analytical Platforms

The demand for rapid and efficient analysis in drug discovery and development, particularly in preclinical studies, has led to the widespread adoption of automation and high-throughput analytical platforms nih.gov. These platforms are designed to process a large number of samples quickly and precisely, significantly reducing the time and labor associated with traditional manual methods ijpsjournal.comnih.gov.

Key aspects of automation and high-throughput platforms include:

Automated Liquid Handling: Robotic systems for precise and reproducible pipetting, dispensing, and mixing of samples and reagents, which is crucial for sample preparation steps like protein precipitation or liquid-liquid extraction ijpsjournal.com.

Direct Infusion Mass Spectrometry (MS) coupled with Robotic Sample Infusion: This approach allows for very fast analysis times (sub-second per sample) by directly introducing the sample into the mass spectrometer, often bypassing lengthy chromatographic separations nih.gov.

Ambient Ionization Techniques: Recent advancements allow for the direct screening of crude cell lysates or even live cells, further minimizing sample preparation steps nih.gov. Examples include RapidFire, Acoustic Mist Ionisation, and TriVersa ChipMate nih.gov.

High-Resolution Mass Spectrometry (HRMS): Instruments like the Thermo Scientific Orbitrap Exploris 240 offer enhanced sensitivity, improved detection speed, and better signal-to-noise ratios, making them valuable for complex biological samples and for analyzing multiple fragments sannova.net. Automated buffer exchange platforms coupled with HRMS can enhance rapid flow analysis nih.gov.

Microfluidic Devices: These miniaturized systems enable handling of small sample volumes, faster reaction times, and integration of multiple analytical steps on a single chip, contributing to increased throughput and precision ijpsjournal.comnih.gov.

These automated and high-throughput strategies are critical for addressing the challenges of complex biological matrices and for generating reliable data efficiently in preclinical research, thereby accelerating the drug development process sannova.netnih.gov.

Future Directions and Emerging Research Paradigms for Meletimide

Integration of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of systems biology and omics technologies, such as metabolomics and proteomics, offers a comprehensive approach to understanding the intricate biological effects of chemical compounds at a global level. Systems biology aims to model and understand complex biological systems by integrating high-throughput technologies, mathematics, bioinformatics, and molecular biology mdc-berlin.decam.ac.uk. Omics technologies provide a snapshot of the molecular state of a biological system imec-int.comnih.gov.

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It can reveal changes in metabolic pathways in response to drug exposure, disease states, or other stimuli nih.govcmbio.ionih.govnih.govfrontiersin.org. For a compound like Meletimide, which exerts anticholinergic effects, metabolomics could potentially identify specific metabolic pathways modulated by its interaction with cholinergic systems. This could include changes in neurotransmitter precursors, energy metabolism, or lipid profiles that are indirectly affected by cholinergic signaling.

Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions imec-int.comnih.govcmbio.ioyoutube.com. Applied to this compound, proteomics could help identify specific protein targets beyond known cholinergic receptors, or reveal downstream signaling pathways and protein networks that are altered by its pharmacological action. This could provide insights into its mechanism of action at a molecular level and uncover potential off-target effects or novel therapeutic targets.

Application of Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques are indispensable tools in preclinical research, offering non-invasive methods to visualize and quantify biological processes in living organisms nih.gov. These techniques enable researchers to assess drug distribution, target engagement, and therapeutic efficacy in vivo, bridging the gap between in vitro studies and clinical trials nih.govumich.edu.

Key advanced imaging modalities include:

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) : These molecular imaging techniques use radioactive tracers to visualize and measure physiological and biochemical processes, such as drug biodistribution, kinetics, and target engagement nih.govamsterdamumc.orgbofas.org.ukbiospace.combiospace.com. For this compound, PET or SPECT imaging could be employed to track its distribution in the body, particularly its penetration into the central nervous system, given its central anticholinergic action. This would be crucial for understanding its pharmacokinetic profile in vivo.

Magnetic Resonance Imaging (MRI) : MRI provides detailed anatomical and functional information about soft tissues without ionizing radiation spectral-ai.comnih.govamsterdamumc.orgbofas.org.uk. In the context of this compound, functional MRI (fMRI) could potentially be used to observe changes in brain activity or connectivity related to its central effects, while structural MRI could assess any long-term anatomical changes.

Optical Imaging (Bioluminescence and Fluorescence Imaging) : These techniques are highly sensitive for imaging fluorescent and bioluminescent reporters and probes in vivo and ex vivo, offering rapid and quantitative assessment nih.govamsterdamumc.org. If this compound or its derivatives could be tagged with fluorescent probes, optical imaging could provide insights into its cellular uptake, subcellular localization, and interaction with specific targets in preclinical models.

While advanced imaging techniques are routinely applied in preclinical drug development spectral-ai.comnih.govumich.eduamsterdamumc.orgbofas.org.ukbiospace.combiospace.comequineclinic.comnih.govdigitalclassicist.org, no specific studies detailing the use of these techniques for this compound are available in the provided search results. Future preclinical research on this compound could greatly benefit from these technologies to gain a deeper understanding of its in vivo pharmacology and therapeutic potential.

Development of Novel Therapeutic Strategies Leveraging this compound's Pharmacological Profile

This compound is known as a powerful anticholinergic agent with both peripheral and central actions ncats.iospectral-ai.com. This pharmacological profile suggests potential for developing novel therapeutic strategies, particularly in conditions where modulating cholinergic activity is beneficial.

Targeted Therapies : Given its anticholinergic properties, this compound could be investigated for conditions characterized by cholinergic imbalance. Future strategies might involve developing more selective derivatives of this compound that target specific muscarinic or nicotinic acetylcholine (B1216132) receptor subtypes to minimize off-target effects and enhance therapeutic precision.

Combination Therapies : this compound could be explored in combination with other therapeutic agents to achieve synergistic effects or to counteract side effects. For instance, in neurological disorders where cholinergic deficits are implicated, combining this compound with agents that address other pathological pathways could lead to improved outcomes.

Repurposing and New Indications : The known anticholinergic activity of this compound could lead to its repurposing for new indications beyond its originally intended use. This would involve thorough preclinical and clinical investigation into its efficacy and safety in different disease contexts.

Advanced Drug Delivery Systems : Innovations in drug delivery systems, such as nanotechnology-based formulations, aim to improve drug targeting, control release rates, and enhance therapeutic agent performance nih.govgoogle.com. Applying such systems to this compound could optimize its delivery to specific tissues or organs, potentially reducing systemic exposure and improving its therapeutic index, especially for its central actions.

While the general principles of novel therapeutic strategy development are well-established in the pharmaceutical industry nih.govmdpi.commstrust.org.uknih.govmckinsey.com, specific research on novel therapeutic strategies or drug development pipelines leveraging this compound's pharmacological profile is not detailed in the provided search results. Future research endeavors could focus on these areas to unlock the full therapeutic potential of this compound.

Interdisciplinary Research Collaborations and Data Sharing Initiatives in Chemical Biology

Modern chemical biology and drug discovery are increasingly reliant on interdisciplinary research collaborations and robust data sharing initiatives researchgate.netnih.gov. The complexity of biological systems and the multifaceted nature of drug development necessitate the integration of diverse expertise and the open exchange of information.

Interdisciplinary Collaborations : Research on this compound could greatly benefit from collaborations spanning various disciplines, including medicinal chemistry (for synthesis and optimization of derivatives), pharmacology (for detailed mechanistic studies), computational biology (for in silico modeling and data analysis), structural biology (for understanding receptor interactions), and clinical research (for translational studies) wehi.edu.auresearchgate.netnih.govhelmholtz-munich.detu-dresden.deku.dksne-chembio.chdestine-literare.comscribd.comcalameo.com. Such collaborations foster innovation by bringing together different perspectives and methodologies.

Data Sharing Initiatives : Open data sharing platforms and initiatives are crucial for accelerating scientific discovery by making research data accessible and reusable medizininformatik-initiative.deyale.eduresdac.orgresdac.orgmidrc.org. For this compound, establishing or contributing to data repositories that include its chemical properties, pharmacological data, and any preclinical findings would enable broader analysis, validation, and the identification of new research hypotheses by the global scientific community. This aligns with efforts to improve transparency and replicability in research.

While the importance of interdisciplinary collaboration and data sharing is widely recognized in chemical biology and biomedical research wehi.edu.aumdc-berlin.decam.ac.ukimec-int.comhis.seisbscience.orgmdpi.commckinsey.comresearchgate.netnih.govhelmholtz-munich.detu-dresden.deku.dksne-chembio.chdestine-literare.comscribd.comcalameo.commedizininformatik-initiative.deyale.eduresdac.orgresdac.orgmidrc.org, specific instances of such initiatives directly involving this compound research are not detailed in the provided search results. Future advancements in understanding and utilizing this compound will likely depend on the embrace of these collaborative and open science practices.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Meletimide, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Guidance :

- Document synthetic protocols using standardized nomenclature (e.g., IUPAC names for reagents) and precise metrics (temperature, solvent ratios, catalysts). Include purity validation via HPLC or NMR, referencing established characterization guidelines .

- Optimize conditions using factorial design experiments (e.g., response surface methodology) to identify critical variables (e.g., pH, temperature). Replicate trials ≥3 times to ensure consistency .

- Data Table Example :

| Step | Parameter | Range Tested | Optimal Value | Purity (%) |

|---|---|---|---|---|

| 1 | Temperature | 60–100°C | 85°C | 98.5 |

| 2 | Catalyst | 0.1–1.0 mol% | 0.5 mol% | 99.2 |

Q. How should researchers design initial pharmacological studies to assess this compound's efficacy while controlling for confounding variables?

- Methodological Guidance :

- Use randomized controlled trials (RCTs) with blinding to minimize bias. Define inclusion/exclusion criteria (e.g., animal model age, genetic background) and validate dose ranges via pilot studies .

- Employ negative controls (e.g., vehicle-only groups) and statistical power analysis to determine sample size. Pre-register protocols to enhance transparency .

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

- Methodological Guidance :

- Combine mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and X-ray crystallography for stereochemical resolution. Cross-validate results with independent labs .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound's reported mechanisms of action across different experimental models?

- Methodological Guidance :

- Quantitative : Conduct dose-response assays (e.g., IC50 curves) in cell lines vs. in vivo models. Use ANOVA with post-hoc tests to compare efficacy disparities .

- Qualitative : Perform transcriptomic profiling (RNA-seq) to identify pathway-specific effects. Triangulate findings with literature mining to contextualize contradictions .

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize conflicting data for further validation .

Q. What strategies are effective in integrating multi-omics data to elucidate this compound's polypharmacology?

- Methodological Guidance :

- Use systems biology tools (e.g., pathway enrichment analysis, network pharmacology) to link proteomic, metabolomic, and genomic datasets. Validate predictions via CRISPR-Cas9 knockout models .

- Example Workflow :

Generate LC-MS metabolomics data from treated vs. control groups.

Integrate with RNA-seq results using tools like STRING or Cytoscape.

Identify hub genes/proteins for functional validation .

Q. What statistical frameworks are most appropriate for validating dose-response relationships in this compound toxicity studies?

- Methodological Guidance :

- Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian statistics to quantify uncertainty in LD50 estimates .

- Address outliers via Grubbs' test or robust regression methods. Pre-specify sensitivity analyses in study protocols .

Key Methodological Considerations

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Deposit raw datasets in repositories like Zenodo or Figshare .

- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies and disclose conflicts of interest .

- Contradiction Analysis : Use triangulation (e.g., combining biochemical assays with computational docking) to validate anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.